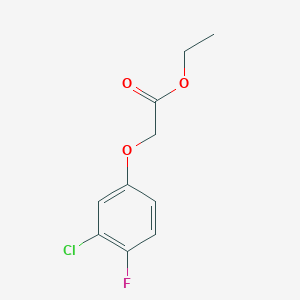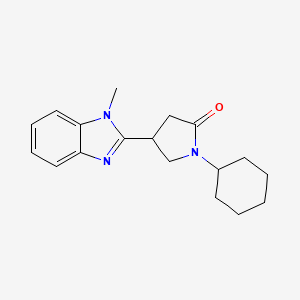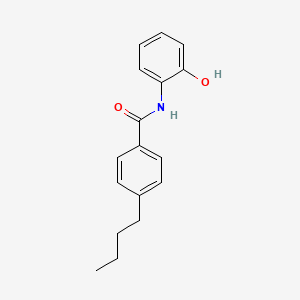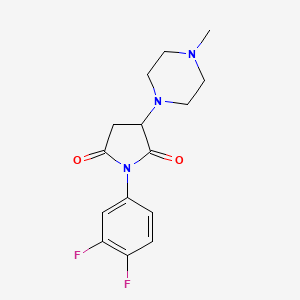
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline
Overview
Description
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline, also known as DMQX, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQX is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity.
Scientific Research Applications
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been shown to have anticonvulsant and analgesic effects in animal models, and several studies have investigated its potential as a treatment for neuropathic pain and other types of chronic pain.
Mechanism of Action
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the NMDA receptor, 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline can reduce the excitability of neurons and prevent excessive activation of the receptor, which can lead to neurotoxicity and cell death.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been shown to have a number of biochemical and physiological effects in animal models, including reducing the severity and duration of seizures, decreasing inflammation and oxidative stress, and improving cognitive function. 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has also been shown to have analgesic effects, particularly in models of neuropathic pain.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments, including its well-established synthesis method and its ability to selectively block the NMDA receptor. However, 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline also has some limitations, including its relatively low potency and selectivity compared to other NMDA receptor antagonists, and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline, including investigating its potential as a treatment for other neurological disorders such as Alzheimer's disease and Parkinson's disease, exploring its mechanism of action in more detail, and developing more potent and selective NMDA receptor antagonists based on the structure of 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline, and to investigate its safety and tolerability in humans.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-7-8-18(13-17(15)3)21-14-20(23(26)25-9-11-27-12-10-25)19-6-4-5-16(2)22(19)24-21/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRZZTQRFBNGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4664837.png)


![3-[2-(4-morpholinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4664856.png)
![[1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4664859.png)
![5-[1-(4-chlorophenyl)ethylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664861.png)

![9-tert-butyl-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664879.png)
![4-[(4-chlorobenzyl)oxy]-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B4664880.png)

![3-(4-morpholinyl)-8-(phenylsulfonyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B4664920.png)

![N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B4664934.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)